molecular formula C15H8Cl2FNO B1664210 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline CAS No. 124495-31-4

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Cat. No. B1664210
M. Wt: 308.1 g/mol
InChI Key: ZXLMSTBJMZJAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a bioactive chemical.

Scientific Research Applications

Antitumor and Antiproliferative Activity

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline derivatives have been explored for their antitumor and antiproliferative activities. For instance, a study discovered that compounds with this structure, particularly those with chloro or trifluoromethyl substitutions, exhibit significant antiproliferative activity against various cancer cell lines, including A549, H460, HT-29, MKN-45, U87MG, and SMMC-7721 (Li et al., 2013). Another research identified similar derivatives as potent c-Met kinase inhibitors, which are crucial in cancer treatment (Liu et al., 2016).

Fluorescent Properties in Biochemical Studies

Some quinoline derivatives, including those related to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline, are recognized for their efficient fluorescent properties. These properties make them valuable in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Application in Antifungal Research

A specific study identified the target site of an antifungal compound, LY214352, which is structurally similar to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline. This research utilized both biochemical and molecular-genetics approaches, indicating the compound's potential in antifungal treatments (Gustafson et al., 1996).

In Silico Modeling and Toxicity Profiling

In the realm of computational chemistry, 4-(2-fluorophenoxy)quinoline derivatives, closely related to the compound , have been modeled to predict their potential as c-Met kinase inhibitors in treating human tumors. This study also included an evaluation of the toxicity profiles of these compounds (Tugcu et al., 2021).

Synthesis and Chemical Transformations

Research has been conducted on the synthesis and chemical transformations of quinoline derivatives, providing insights into methods that could potentially be applied to 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline (Praveena et al., 2013). These studies contribute to the understanding of the chemical behavior and potential applications of such compounds.

properties

CAS RN

124495-31-4

Product Name

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

Molecular Formula

C15H8Cl2FNO

Molecular Weight

308.1 g/mol

IUPAC Name

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H

InChI Key

ZXLMSTBJMZJAAH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl

Appearance

Solid powder

Other CAS RN

124495-31-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline
LY 214352
LY214352

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2.0 g of 4,8-dichloroquinoline and 2.96 g of 2-chloro-4-fluorophenol was heated to 160° C. and stirred. Progress of the reaction was monitored using TLC. When no 4,8-dichloroquinoline remained, the product was washed with base to remove phenol, then purified using HPLC. A brown solid resulted, which was recrystallized in heptane to give 1.54 g of the title product as yellow crystals. Yield: 49%. M.P. 99°-101° C.
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Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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